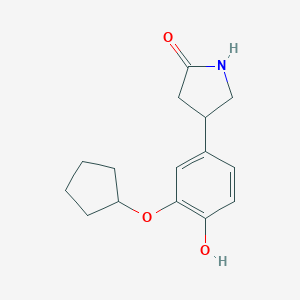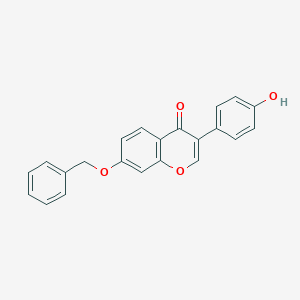
3-(4-Hydroxyphenyl)-7-phenylmethoxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 3- (4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin and its analogues as angiogenesis inhibitors . Another study explored the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their antimicrobial efficacy .Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Green Solvents
7-Benzyldaidzein: has been studied for its potential in enzymatic synthesis processes. Researchers have explored the use of deep eutectic solvents (DESs) as a ‘green’ alternative to traditional solvents for the enzymatic preparation of related compounds like daidzein . This approach is highly efficient and environmentally friendly, suggesting that 7-Benzyldaidzein could also be synthesized in a similar manner, contributing to sustainable chemical practices.
Pharmaceutical Bioavailability Enhancement
The bioavailability of compounds like daidzein is a significant challenge in pharmaceutical development. Studies have shown that creating cocrystals of daidzein with other substances, such as piperazine, can enhance its solubility, permeability, and bioavailability . This strategy could be applied to 7-Benzyldaidzein to improve its clinical efficacy and market potential.
Microbial Glycosylation
Microorganisms can be used as biocatalysts to glycosylate compounds, which can affect their properties and applications. The glycosylation of daidzein, for instance, allows for its use in dietary supplements and pharmaceuticals . Similarly, microbial glycosylation of 7-Benzyldaidzein could lead to new applications in health-related industries.
Mecanismo De Acción
Target of Action
7-Benzyldaidzein, also known as 3-(4-Hydroxyphenyl)-7-phenylmethoxychromen-4-one, is a derivative of daidzein . Daidzein is a type of phytoestrogen, which has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol . .
Mode of Action
Daidzein is known to interact with estrogen receptors, exerting estrogen-like effects
Biochemical Pathways
Daidzin, the glycoside form of daidzein, is produced by the phenylpropane pathway in legumes . In the process of fungal symbiosis, daidzin can promote spore germination, mycelial formation and growth, root colonization, and the formation of root clumps . .
Pharmacokinetics
Daidzein is usually well absorbed by the gastrointestinal tract after oral administration . After intravenous administration, daidzein quickly distributes to the brain and central nervous system . .
Result of Action
Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol . .
Action Environment
Factors such as diet, gut microbiota, and individual genetic variations can influence the metabolism and bioavailability of daidzein . .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-17-8-6-16(7-9-17)20-14-26-21-12-18(10-11-19(21)22(20)24)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGRUMLINLUCCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


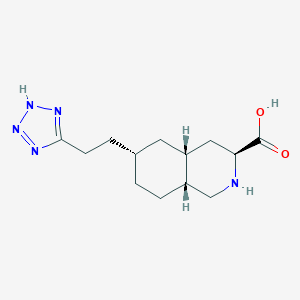


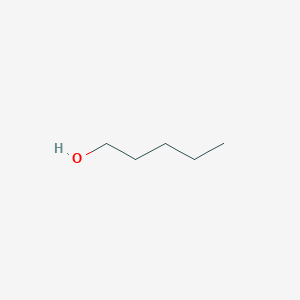
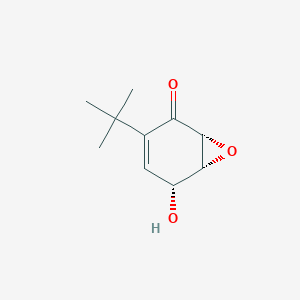
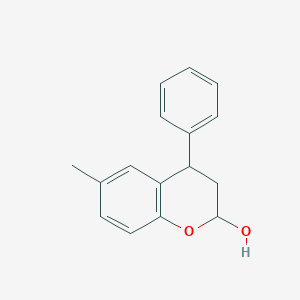
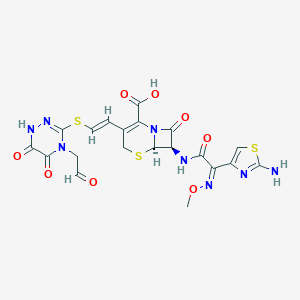
![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)
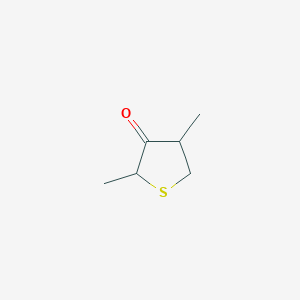

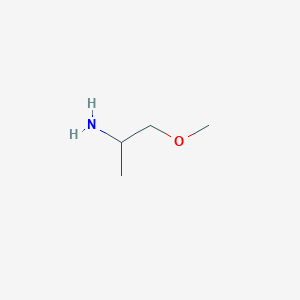
![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)
